REACTION_SMILES
|
[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][c:7]([N+:12](=[O:13])[O-:14])[c:8]([Cl:11])[cH:9][cH:10]1.[CH3:21][S:22]([CH3:23])=[O:24].[NH2:15][CH2:16][CH:17]([CH2:18][OH:19])[OH:20]>>[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][c:7]([N+:12](=[O:13])[O-:14])[c:8]([NH:15][CH2:16][CH:17]([CH2:18][OH:19])[OH:20])[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)c1ccc(Cl)c([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)c1ccc(NCC(O)CO)c([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |